N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
“N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a triazolo ring, and a quinazoline ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups and rings. The cyclopropyl group is a three-membered carbon ring, the phenyl group is a six-membered carbon ring with alternating double bonds, the triazolo ring is a five-membered ring with two nitrogen atoms, and the quinazoline is a fused ring system with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group might undergo hydrolysis, and the rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group might increase its polarity and solubility in water .Scientific Research Applications
Synthesis and Characterization
- Studies have detailed the synthesis routes for various quinazoline derivatives, highlighting methodologies such as intramolecular cyclization and nucleophilic substitution reactions. These synthetic approaches enable the creation of a broad range of biologically active compounds, including those with potential antimicrobial and anticancer applications (Pfeiffer et al., 1999).
Antimicrobial Activity
- Novel triazoloquinazolines have demonstrated significant antimicrobial efficacy, targeting both gram-positive and gram-negative bacteria. The structural modifications on the quinazoline nucleus have been found to influence the antimicrobial activity, suggesting these compounds as promising candidates for developing new antibacterial agents (Pandey et al., 2009).
Anticancer Activity
- Quinazoline derivatives have been identified as potential anticancer agents through various mechanisms, including inhibition of kinase activity and interaction with DNA. These compounds show promise in targeting multiple cancer cell lines, underscoring their potential in cancer therapy (Ovádeková et al., 2005).
Analgesic Activity
- Some quinazoline compounds have been evaluated for their analgesic properties, indicating their potential as pain management agents. The research suggests that modifications to the quinazoline core can lead to compounds with significant analgesic effects, offering avenues for new analgesic drug development (Saad et al., 2011).
Mechanism of Action
Target of Action
The primary target of HMS3472F14 is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
HMS3472F14 acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by HMS3472F14 affects the cell cycle regulatory pathway . CDK2 is a key player in this pathway, and its inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often dysregulated .
Result of Action
The inhibition of CDK2 by HMS3472F14 leads to significant cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often dysregulated . The compound has shown superior cytotoxic activities against certain cell lines .
Action Environment
The action, efficacy, and stability of HMS3472F14 can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules or drugs.
Safety and Hazards
Properties
IUPAC Name |
N-cyclopropyl-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(20-13-7-8-13)12-6-9-14-15(10-12)24-17(21-19(14)26)16(22-23-24)11-4-2-1-3-5-11/h1-6,9-10,13,23H,7-8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLCUMCEQNOXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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